Cas no 332372-89-1 (<br>2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitri le)
<br>2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitri le Chemical and Physical Properties
Names and Identifiers
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- <br>2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitri le
- 2-(cyclohexylmethylsulfanyl)-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
- Oprea1_304430
- AG-690/40749532
- AKOS000583478
- 2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile
- 2-[(cyclohexylmethyl)sulfanyl]-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)nicotinonitrile
- 332372-89-1
- 2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitrile
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- MDL: MFCD02048685
- Inchi: 1S/C28H30N2O2S/c1-19-9-11-21(12-10-19)25-16-23(22-13-14-26(31-2)27(15-22)32-3)24(17-29)28(30-25)33-18-20-7-5-4-6-8-20/h9-16,20H,4-8,18H2,1-3H3
- InChI Key: YMBCUJDSKODQRF-UHFFFAOYSA-N
- SMILES: S(C1C(C#N)=C(C2C=CC(=C(C=2)OC)OC)C=C(C2C=CC(C)=CC=2)N=1)CC1CCCCC1
Computed Properties
- Exact Mass: 458.20279938Da
- Monoisotopic Mass: 458.20279938Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 637
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.4
- Topological Polar Surface Area: 80.4Ų
<br>2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitri le Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517716-1g |
2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile |
332372-89-1 | 97% | 1g |
$291 | 2022-06-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652599-5g |
2-((Cyclohexylmethyl)thio)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile |
332372-89-1 | 98% | 5g |
¥10987.00 | 2024-05-18 |
<br>2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitri le Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on <br>2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitri le
Comprehensive Guide to 2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitrile (CAS No. 332372-89-1)
2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitrile (CAS No. 332372-89-1) is a specialized organic compound with a unique molecular structure, combining a nicotinonitrile core with cyclohexylmethylsulfanyl, dimethoxyphenyl, and p-tolyl substituents. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential applications as a kinase inhibitor or intermediate in drug synthesis. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock new therapeutic pathways.
The molecular formula of 2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitrile is C28H28N2O2S, with a molecular weight of approximately 456.6 g/mol. Its complex structure features a pyridine ring substituted at the 2-position with a cyclohexylmethylthio group, at the 4-position with a 3,4-dimethoxyphenyl moiety, and at the 6-position with a p-tolyl group. The presence of the nitrile functional group enhances its reactivity, making it a versatile building block in medicinal chemistry.
In recent years, the demand for highly functionalized heterocycles like 2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitrile has surged, driven by the pharmaceutical industry's need for novel small-molecule drugs. This compound is frequently discussed in forums focusing on drug discovery and cancer research, as its structural motifs resemble those of known tyrosine kinase inhibitors. Researchers are exploring its potential in targeting EGFR or VEGFR pathways, which are critical in oncology.
From a synthetic chemistry perspective, CAS 332372-89-1 serves as an excellent example of multicomponent reactions in constructing complex nitrogen-containing heterocycles. Its synthesis typically involves Pd-catalyzed cross-coupling or condensation reactions, topics frequently searched by organic chemists. The compound's lipophilicity, influenced by the cyclohexyl and tolyl groups, makes it a subject of interest in ADMET studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
The 3,4-dimethoxyphenyl moiety in 2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitrile is particularly noteworthy, as similar structures appear in natural products with neuroprotective or anti-inflammatory properties. This has led to speculation about its potential in neurodegenerative disease research, a hot topic in 2024. Additionally, its sulfanyl linkage offers possibilities for further derivatization, a feature valued in combinatorial chemistry.
For suppliers and manufacturers, CAS 332372-89-1 represents a niche but growing market segment. The compound is typically offered with >95% purity for research purposes, with prices reflecting its specialized nature. Quality control focuses on HPLC analysis and NMR verification, key search terms for procurement specialists. Proper storage requires protection from light and moisture, with recommendations for desiccated conditions at -20°C for long-term stability.
In the context of green chemistry trends, researchers are investigating more sustainable synthetic routes to 2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitrile. This includes exploring catalyst recycling and solvent-free conditions, addressing the pharmaceutical industry's push toward environmentally friendly synthesis. The compound's structure-property relationships also make it a candidate for computational chemistry studies, particularly in molecular docking simulations.
Looking ahead, 2-Cyclohexylmethylsulfanyl-4-(3,4-dimethoxy-phenyl)-6-p-tolyl-nicotinonitrile exemplifies the innovation in medicinal chemistry as researchers seek targeted therapies with improved specificity. Its unique combination of hydrogen bond acceptors (nitrile and methoxy groups) and lipophilic domains (cyclohexyl and tolyl) offers multiple interaction possibilities with biological targets. As the scientific community continues to explore personalized medicine, compounds like this will play increasingly important roles in drug development pipelines.
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